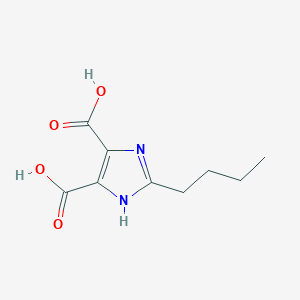

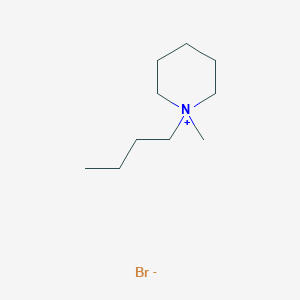

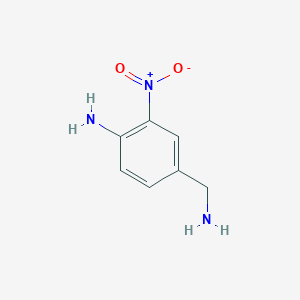

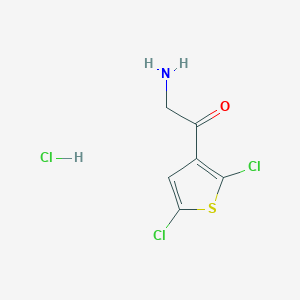

![molecular formula C18H27NO4 B1287432 3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester CAS No. 58859-66-8](/img/structure/B1287432.png)

3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester" is a chemical entity that appears to be structurally related to the compounds discussed in the provided papers. While the exact compound is not directly synthesized or analyzed in these papers, they do provide insights into similar compounds which can help infer some of the characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves starting materials that are structurally similar to the target compound. For instance, the synthesis of "2-(2-Methoxycarbonyl-ethylamino)-benzoic acid methyl ester" was achieved using ortho-aminobenzoic methyl ester catalyzed by aluminium chloride under solvent-free conditions, achieving a yield of up to 67% . This suggests that the synthesis of "3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester" could potentially be carried out using similar starting materials and catalytic conditions, with the possibility of optimizing the reaction to improve yield.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been determined using X-ray diffraction. For example, "4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester" was found to have a triclinic crystal structure with specific bond angles and distances, and the molecules were linked in dimers by hydrogen bonds . This information provides a basis for predicting the molecular structure of "3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester," which may also exhibit similar intermolecular interactions and crystal packing.

Chemical Reactions Analysis

Although the provided papers do not detail chemical reactions involving the exact compound of interest, they do offer insights into the reactivity of similar ester and amino acid derivatives. The presence of ester groups and amino functionalities in these compounds suggests that they may undergo reactions typical of these functional groups, such as hydrolysis, aminolysis, and reactions with nucleophiles or electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the related compounds studied. For instance, the solubility, melting point, and stability of the compound may be similar to those of the "4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester," which has been structurally characterized . Additionally, computational methods such as density functional theory and semi-empirical calculations could be used to predict the properties of "3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester," as they were for the related compound .

科学的研究の応用

Simple Total Synthesis of Key Compounds

The compound , 3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester, is part of a synthesis pathway involving reactions like esterification, Michael addition, Dieckmann condensation, hydrolysis, and decarboxylation. This synthesis process, starting from basic components like ammonia, crotonic acid, ethyl acrylate, and ethyl chloroformate, results in high yields and has simple work-up steps, indicating its utility in preparing related compounds for various research applications (Zhang Wen-qin, 2009).

Derivatives and Functionalization

The synthesis and characterization of derivatives of amino acids, including compounds structurally similar to the subject compound, is significant for a variety of research applications. These derivatives, known as N-ethoxycarbonyl amino acid ethyl esters (ECEEs), are crucial for GC or GC-MS analysis due to their volatility and the distinct fragments observed in their spectra, facilitating the recognition of protein amino acids and the characterization of unknown analogs (Z. H. Huang et al., 1993). Furthermore, the condensation reactions involving these esters, such as those with cyano-acetic acid ethyl ester or (4-nitro-phenyl)-acetic acid ethyl ester, lead to various pre-organized strapped porphyrins, highlighting the versatility of these compounds in synthetic chemistry and their potential for further functionalization (Zakaria Halime et al., 2010).

特性

IUPAC Name |

ethyl 3-[benzyl-(3-ethoxy-3-oxopropyl)amino]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4/c1-4-22-17(20)11-12-19(14-16-9-7-6-8-10-16)15(3)13-18(21)23-5-2/h6-10,15H,4-5,11-14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGVDNNGQSLPPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(CC1=CC=CC=C1)C(C)CC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70615044 |

Source

|

| Record name | Ethyl 3-[benzyl(3-ethoxy-3-oxopropyl)amino]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester | |

CAS RN |

58859-66-8 |

Source

|

| Record name | Ethyl 3-[benzyl(3-ethoxy-3-oxopropyl)amino]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。